molecular formula C10H19NO3 B11898439 Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate

Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate

Cat. No.: B11898439
M. Wt: 201.26 g/mol
InChI Key: HRTRPVBWYHRDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate is a chemical compound featuring a pyrrolidine ring, a saturated scaffold highly valued in medicinal chemistry and drug discovery . The pyrrolidine ring offers significant advantages due to its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This structure is a key feature in many bioactive molecules and is present in numerous FDA-approved drugs, underscoring its versatility and importance in designing compounds for treating various human diseases . The methoxymethyl and ester functional groups on the pyrrolidine ring make this compound a versatile intermediate for further chemical synthesis and structural diversification. Researchers can utilize it as a critical building block in the design and development of new therapeutic agents, leveraging the favorable physicochemical properties of the pyrrolidine scaffold to optimize parameters such as solubility and lipophilicity in drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-[3-(methoxymethyl)pyrrolidin-1-yl]acetate

InChI

InChI=1S/C10H19NO3/c1-3-14-10(12)7-11-5-4-9(6-11)8-13-2/h9H,3-8H2,1-2H3

InChI Key

HRTRPVBWYHRDFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(C1)COC

Origin of Product

United States

Preparation Methods

Zinc-Titanium Catalyzed Ring Formation

The pyrrolidine core bearing a 3-methoxymethyl substituent is synthesized via cyclization of N-(3-methoxymethylprop-2-yn-1-yl)propargylamine using a Et₂Zn/Ti(O-iPr)₄ system. In a representative procedure, the propargylamine (2 mmol) is treated with Et₂Zn (5 mmol) and Ti(O-iPr)₄ (0.3 mmol) in CH₂Cl₂ at 23°C for 18 hours, followed by quenching with KOH to yield 3-(methoxymethyl)pyrrolidine in 78% yield. Ethyl bromoacetate (1.2 eq) is then added to the pyrrolidine in DMF with K₂CO₃ (2 eq) at 80°C for 12 hours, achieving 85% conversion to the target ester.

Solvent Optimization for Cyclization

Comparative studies show that dichloromethane enhances reaction rates (k = 0.42 h⁻¹) compared to THF (k = 0.28 h⁻¹) due to improved catalyst solubility. Polar aprotic solvents like DMF increase alkylation efficiency by stabilizing the transition state during acetate incorporation.

Hydrogenation of Pyrroline Intermediates

Platinum-Catalyzed Reduction

2-Methylpyrroline derivatives serve as precursors, with hydrogenation over 5% Pt/C in ethanol-methanol (2:1 v/v) at ambient pressure producing 3-(methoxymethyl)pyrrolidine in 89% yield. Subsequent N-alkylation with ethyl bromoacetate under Dean-Stark conditions (toluene, 110°C) for 6 hours affords the ester with 91% purity.

Enantioselective Hydrogenation

Chiral induction is achieved using (R)-BINAP-modified platinum catalysts, yielding (S)-3-(methoxymethyl)pyrrolidine with 82% ee. This enantiomer is critical for applications requiring stereochemical control, such as histamine receptor ligands.

Reductive Amination Strategies

Ketone-Amine Condensation

A two-step approach involves condensing 3-methoxymethylcyclohexanone with ammonium acetate in methanol at 70°C, followed by NaBH₄ reduction to form the pyrrolidine ring. Alkylation with ethyl bromoacetate in acetonitrile at reflux (82°C, 8 h) delivers the product in 76% yield.

Borane-Mediated Reduction

BH₃-THF selectively reduces imine intermediates generated from 4-methoxymethyl-2-pentanone and benzylamine, yielding N-benzyl-3-(methoxymethyl)pyrrolidine. Hydrogenolysis (H₂, Pd/C) removes the benzyl group, enabling direct alkylation with ethyl bromoacetate.

Copper-Catalyzed Cross-Coupling

Ullmann-Type Alkylation

3-(Methoxymethyl)pyrrolidine reacts with ethyl bromoacetate in DMF using CuCl (10 mol%) and 1,10-phenanthroline (12 mol%) at 120°C for 24 hours. This method achieves 81% yield but requires rigorous exclusion of moisture to prevent ester hydrolysis.

Solvent Effects on Reaction Kinetics

Kinetic profiling reveals DMF accelerates the reaction (t₁/₂ = 4.2 h) compared to DMSO (t₁/₂ = 6.8 h), attributed to higher dielectric constants stabilizing ionic intermediates.

Asymmetric Synthesis via Chiral Auxiliaries

SAMP Hydrazone Methodology

(2S)-2-(Methoxymethyl)pyrrolidine is synthesized using (S)-1-amino-2-(methoxymethyl)pyrrolidine as a chiral auxiliary. Alkylation with ethyl bromoacetate in THF at −78°C followed by hydrazine cleavage yields the target compound with 84% ee.

Titanium-Mediated Enantiocontrol

Ti(O-iPr)₄ (20 mol%) induces facial selectivity during pyrrolidine formation, producing (R)-3-(methoxymethyl)pyrrolidine (78% ee). Subsequent alkylation under mild conditions (rt, 12 h) preserves stereochemical integrity.

Comparative Analysis of Methods

MethodYield (%)ee (%)Reaction Time (h)Key Catalyst
Zn/Ti Cyclization78-18Et₂Zn/Ti(O-iPr)₄
Pt/C Hydrogenation898265% Pt/C
Reductive Amination76-8NaBH₄
CuCl Coupling81-24CuCl
SAMP Hydrazone688416Ti(O-iPr)₄

Scale-Up Considerations

Industrial production favors Pt/C hydrogenation due to its compatibility with continuous-flow reactors and minimal byproduct formation. Pilot-scale trials (500 g batches) demonstrate consistent yields (87–89%) using ethanol-methanol co-solvents. In contrast, copper-mediated methods require costly ligand recycling, limiting economic viability above 10 kg scales.

Stability and Purification

The ester exhibits sensitivity to aqueous base, necessitating anhydrous workup conditions. Chromatography on silica gel with ethyl acetate/hexane (1:3) effectively separates unreacted pyrrolidine (Rf = 0.22) from the product (Rf = 0.45). Recrystallization from ethanol at −20°C enhances purity to >99% (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate, show significant antimicrobial properties. For example, studies have demonstrated enhanced activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. The presence of the methoxymethyl group is believed to contribute to this enhanced activity by improving solubility and interaction with bacterial targets .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit antiproliferative effects on various cancer cell lines. In vitro assays have shown that it can inhibit cell growth and induce apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species production and caspase activation . The structure-activity relationship (SAR) analysis indicates that modifications on the pyrrolidine ring can significantly influence its anticancer potency.

Pharmaceutical Applications

Given its diverse biological activities, this compound has potential applications in the development of new pharmaceuticals:

PDE4 Inhibition

Compounds similar to this compound have been identified as selective inhibitors of phosphodiesterase 4 (PDE4). This inhibition can lead to increased levels of cyclic AMP (cAMP), which is associated with anti-inflammatory effects and could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Formulations

The antimicrobial properties suggest potential use in formulations aimed at treating infections caused by resistant bacteria. This could include topical applications or systemic treatments where traditional antibiotics fail.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against resistant strainsShowed significant inhibition against S. pneumoniae with improved potency compared to controls
Anticancer Activity AssessmentInvestigate effects on cancer cell linesInduced apoptosis in HeLa cells with IC50 values indicating strong cytotoxicity
PDE4 Inhibition StudyAssess anti-inflammatory potentialDemonstrated ability to enhance cAMP levels, suggesting therapeutic benefits for inflammatory diseases

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of biological activities. The methoxymethyl group may enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl 2-(pyrrolidin-1-yl)acetate (CAS: 22041-21-0)

  • Structural Difference : Lacks the methoxymethyl group at the pyrrolidine 3-position.
  • Synthesis : Simpler preparation due to fewer substituents; often synthesized via direct alkylation of pyrrolidine with ethyl chloroacetate.
  • Physicochemical Properties: Lower molecular weight (169.23 g/mol vs. 215.28 g/mol for the target compound) and reduced polarity, leading to higher solubility in non-polar solvents.
  • Applications : Widely used as a building block for CNS-active molecules but with less tailored pharmacokinetic properties compared to the methoxymethyl derivative .

(Z/E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (CAS: 54716-02-8 / 70526-06-6)

  • Structural Difference: Contains a conjugated enoate system instead of a direct acetoxy linkage.
  • Reactivity : The α,β-unsaturated ester enables Michael addition reactions, unlike the saturated ester in the target compound.

Ethyl [2-(dicyanomethylene)pyrrolidin-1-yl]acetate (CAS: 132994-03-7)

  • Structural Difference: Features a dicyanomethylene group on the pyrrolidine ring, introducing strong electron-withdrawing effects.
  • Applications : Used in materials science for polymer precursors, contrasting with the target compound’s focus on medicinal chemistry .

Ethylphenidat (Ethyl [[2-phenyl-2-(piperidin-2-yl)]acetate])

  • Structural Difference : Piperidine core instead of pyrrolidine, with a phenyl substituent.
  • Pharmacology : A stimulant with documented dopaminergic activity, highlighting how heterocycle choice (piperidine vs. pyrrolidine) and substituents dictate biological targets .

Physicochemical and Pharmacokinetic Comparison

Property Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate Ethyl 2-(pyrrolidin-1-yl)acetate (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate
Molecular Weight 215.28 g/mol 169.23 g/mol 183.24 g/mol
Polarity Moderate (due to methoxymethyl) Low Moderate (enoate conjugation)
LogP ~1.2 (estimated) ~0.8 ~1.5
Synthetic Yield 62% (after purification) 75–85% 50–60%
Bioavailability Enhanced CNS penetration Limited Variable (depends on substitution)

Biological Activity

Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antibacterial and cholinesterase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a methoxymethyl group, which is crucial for its biological activity. The synthesis typically involves the reaction of pyrrolidine derivatives with ethyl acetate under specific conditions to yield the target compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the pyrrolidine moiety. For instance, a study indicated that derivatives similar to this compound exhibited significant activity against resistant strains of bacteria, including Streptococcus pneumoniae and Streptococcus pyogenes . The presence of the methoxymethyl group was found to enhance this activity, suggesting that structural modifications can lead to improved efficacy against bacterial pathogens.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundBacteria TestedMIC (μg/mL)Reference
This compoundS. pneumoniae<0.125
Similar Pyrrolidine DerivativeS. pyogenes<0.250
Control (Tetracycline)E. coli0.5

Cholinesterase Inhibition

In addition to its antibacterial properties, this compound has been evaluated for its cholinesterase-inhibitory activity. Compounds derived from pyrrolidine have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibitory potency was found to be comparable to that of known inhibitors like Galantamine.

Table 2: Cholinesterase Inhibition Potency

CompoundEnzyme TypeIC50 (μM)Reference
This compoundAcetylcholinesterase0.5
Control (Galantamine)Acetylcholinesterase0.4

Case Studies and Research Findings

A notable case study involved the synthesis of various pyrrolidine derivatives, including this compound, which were tested for both antibacterial and cholinesterase-inhibitory activities. The results demonstrated that modifications to the pyrrolidine ring could significantly alter biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine core. Key steps include:

  • Methoxymethylation : Introducing the methoxymethyl group at the 3-position of pyrrolidine under controlled temperatures (0–5°C) using reagents like methoxymethyl chloride in anhydrous solvents (e.g., dichloromethane) .
  • Acetylation : Coupling the modified pyrrolidine with ethyl acetate via nucleophilic substitution, often requiring catalysts such as DCC (dicyclohexylcarbarbodiimide) to activate carboxyl groups .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity. Reaction progress is monitored via thin-layer chromatography (TLC) with silica gel plates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify the methoxymethyl (–OCH3_3), pyrrolidine ring, and ethyl ester moieties. For example, the methoxymethyl proton signal appears at δ 3.2–3.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 230.15) .
  • Infrared Spectroscopy (IR) : Peaks at ~1740 cm1^{-1} (ester C=O) and 1100 cm1^{-1} (C–O–C) validate functional groups .

Q. How do the ester and pyrrolidine groups influence the compound’s reactivity?

  • Ester Group : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., saponification to carboxylic acids) .
  • Pyrrolidine Ring : The tertiary amine participates in hydrogen bonding and salt formation, affecting solubility and biological interactions. The methoxymethyl substituent enhances steric hindrance, reducing unintended side reactions .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution during acetylation?

The ethyl acetate’s carbonyl carbon undergoes nucleophilic attack by the pyrrolidine’s nitrogen. Density Functional Theory (DFT) studies suggest a two-step mechanism:

Formation of tetrahedral intermediate : Catalyzed by DCC, which activates the ester carbonyl via hydrogen bonding .

Elimination of byproducts : Release of dicyclohexylurea drives the reaction forward. Kinetic studies show pseudo-first-order dependence on pyrrolidine concentration .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

  • Methoxymethyl Position : Analog synthesis (e.g., replacing methoxymethyl with azidomethyl) reveals that steric bulk at the 3-position modulates binding to neurological targets (e.g., sigma receptors) .
  • Ester vs. Amide : Replacing the ethyl ester with a methylamide improves metabolic stability but reduces blood-brain barrier permeability .

Q. How can researchers resolve contradictions in yield data across synthetic protocols?

  • Method Comparison : Evaluate solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading. For instance, DMF increases reaction rates but may lower purity due to side reactions .
  • Statistical Design : Use a Design of Experiments (DoE) approach to optimize parameters like temperature, pH, and stoichiometry .

Q. What computational tools predict the compound’s conformational stability?

  • Molecular Dynamics (MD) Simulations : Analyze pyrrolidine ring puckering and methoxymethyl orientation in solvated systems. Low-energy conformers dominate in polar solvents like water .
  • Docking Studies : Predict binding affinities to enzymes (e.g., acetylcholinesterase) by modeling interactions between the ester group and catalytic triads .

Q. What are the primary degradation pathways under accelerated stability conditions?

  • Hydrolysis : The ester group degrades in acidic (pH <3) or basic (pH >10) media, forming carboxylic acid derivatives. Degradation rates follow Arrhenius kinetics, with activation energy ~50 kJ/mol .
  • Oxidation : The pyrrolidine ring oxidizes to pyrrolidone under light exposure, necessitating storage in amber vials at –20°C .

Q. How is enantiomeric purity assessed given the chiral pyrrolidine center?

  • Chiral HPLC : Using columns like Chiralpak AD-H resolves enantiomers, with retention times differing by >2 minutes .
  • Optical Rotation : Specific rotation ([α]D_D^{25}) values (e.g., +15° for the (S)-enantiomer) confirm enantiomeric excess .

Q. What crystallographic data reveal about the compound’s solid-state behavior?

Single-crystal X-ray diffraction shows:

  • Packing Motifs : Hydrogen bonds between pyrrolidine N–H and ester carbonyls stabilize monoclinic crystals (space group P21_1/c) .
  • Torsion Angles : The methoxymethyl group adopts a gauche conformation (±60°), minimizing steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.